4-[(Cyclohexanemethoxy)methyl]thiophenol
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Overview
Description
4-[(Cyclohexanemethoxy)methyl]thiophenol is an organic compound characterized by the presence of a thiophenol group attached to a cyclohexane ring via a methoxy methyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Cyclohexanemethoxy)methyl]thiophenol typically involves the reaction of cyclohexanemethanol with thiophenol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst to facilitate the formation of the ether linkage between the cyclohexane ring and the thiophenol group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[(Cyclohexanemethoxy)methyl]thiophenol can undergo various chemical reactions, including:
Oxidation: The thiophenol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The methoxy methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids, sulfoxides.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophenol derivatives.
Scientific Research Applications
4-[(Cyclohexanemethoxy)methyl]thiophenol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Cyclohexanemethoxy)methyl]thiophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenylthiol
- Cyclohexylthiol
- 4-Methylthiophenol
Uniqueness
4-[(Cyclohexanemethoxy)methyl]thiophenol is unique due to its specific structural features, which combine the properties of both cyclohexane and thiophenol groups
Properties
IUPAC Name |
4-(cyclohexylmethoxymethyl)benzenethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20OS/c16-14-8-6-13(7-9-14)11-15-10-12-4-2-1-3-5-12/h6-9,12,16H,1-5,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTFJNZUQHJQHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COCC2=CC=C(C=C2)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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